DODAP Exhibits a Lower Apparent pKa Than DLin-MC3-DMA and DLin-KC2-DMA, Correlating with Reduced Hepatotoxicity
In a comparative study of three benchmark ionizable lipids (DLin-MC3-DMA, DLin-KC2-DMA, DODAP) formulated in LNPs, DODAP exhibited the lowest apparent pKa value (6.1) compared to DLin-MC3-DMA (6.4) and DLin-KC2-DMA (6.7) [1]. This lower pKa is associated with reduced surface charge at physiological pH and consequently lower non-specific protein adsorption and hepatotoxicity, positioning DODAP as a preferable option when hepatic tolerability is a primary formulation criterion [2].
| Evidence Dimension | Apparent pKa of LNP |
|---|---|
| Target Compound Data | pKa = 6.1 |
| Comparator Or Baseline | DLin-MC3-DMA: pKa = 6.4; DLin-KC2-DMA: pKa = 6.7 |
| Quantified Difference | DODAP pKa is 0.3 units lower than DLin-MC3-DMA and 0.6 units lower than DLin-KC2-DMA |
| Conditions | LNP formulation; TNS fluorescence titration assay in HEPES buffer, pH range 3–10 |
Why This Matters
Lower pKa directly translates to reduced off-target cationic charge in circulation, decreasing complement activation and hepatotoxicity—a critical safety differentiator for systemic RNA delivery.
- [1] Algarni, A.; Pilkington, E. H.; Suys, E. J. A.; Al-Wassiti, H.; Pouton, C. W.; Truong, N. P. In Vivo Delivery of Plasmid DNA by Lipid Nanoparticles: The Influence of Ionizable Cationic Lipids on Organ-Selective Gene Expression. Biomater. Sci. 2022, 10 (11), 2940–2952. View Source
- [2] Jayaraman, M.; Ansell, S. M.; Mui, B. L.; et al. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angew. Chem., Int. Ed. 2012, 51 (34), 8529–8533. View Source
